

# Application Notes: Rhodamine Red-X for Immunofluorescence Staining of Cells

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## Compound of Interest

Compound Name: *rhodamine red-X*

Cat. No.: *B1264340*

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## Introduction

**Rhodamine Red-X** (RRX) is a synthetic sulfonated xanthene dye valued for its vibrant red fluorescence, high photostability, and excellent brightness.[1] It is a popular choice for immunofluorescence (IF) microscopy and other fluorescence-based assays. A key structural feature of **Rhodamine Red-X** is the inclusion of a seven-atom aminohexanoyl spacer, designated by the "X".[2][3][4] This spacer separates the fluorophore from its point of conjugation to a biomolecule, which helps to minimize steric hindrance, reduce the potential for dye-induced protein precipitation, and often increases the fluorescence yield of the final conjugate.[1][5][6]

RRX is commonly supplied as an amine-reactive succinimidyl ester, which readily forms stable amide bonds with primary amines on proteins and other biomolecules.[2][3][7] Its spectral properties make it an excellent partner for multicolor imaging, as its emission is well-separated from common blue and green fluorophores like DAPI and Alexa Fluor 488, as well as far-red fluorophores like Alexa Fluor 647.[8][9][10]

## Properties and Specifications

Quantitative data for **Rhodamine Red-X** is summarized below. These properties make it a robust tool for sensitive and high-resolution cellular imaging.

Property	Value	Reference
Excitation Maximum	570 - 573 nm	[4][8][11]
Emission Maximum	590 - 594 nm	[8][11][12]
Molecular Formula	C <sub>33</sub> H <sub>41</sub> N <sub>3</sub> O <sub>8</sub> S <sub>2</sub>	[10]
Molecular Weight	~671.8 g/mol	[4][10]
Reactive Form	Succinimidyl Ester (NHS Ester)	[2][3]
Reactivity	Primary amines	[7]
Quantum Yield	High	[1]
Photostability	High	[1][13]

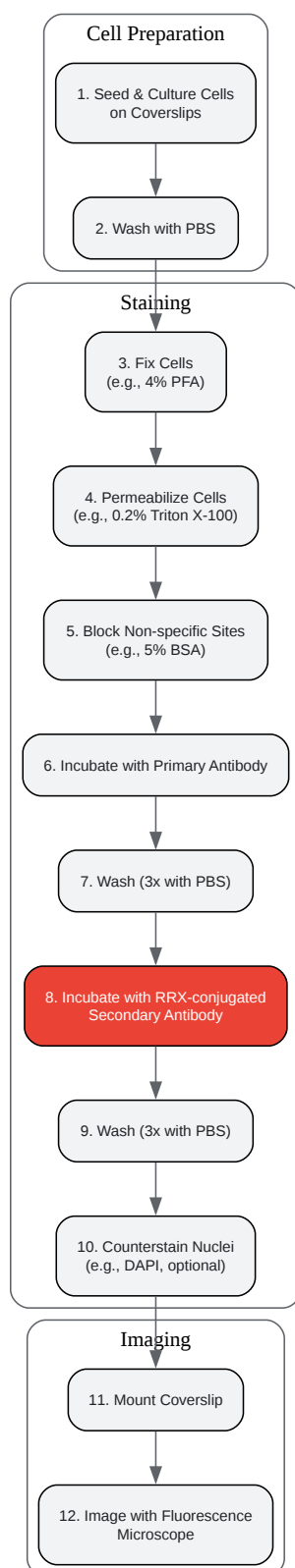
## Experimental Protocols

The following are generalized protocols for immunofluorescence staining of cultured cells using **Rhodamine Red-X** conjugates. Optimization may be required for specific cell types, target antigens, and antibodies.

### Protocol 1: Indirect Immunofluorescence

This is the most common method, providing signal amplification by using a fluorescently labeled secondary antibody that binds to a primary antibody.

Experimental Workflow for Indirect Immunofluorescence



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Caption: A typical workflow for indirect immunofluorescence staining.

**Materials:**

- Cells cultured on glass coverslips
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.2% Triton X-100 in PBS
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
- Primary antibody (specific to the target antigen)
- **Rhodamine Red-X**-conjugated secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

**Procedure:**

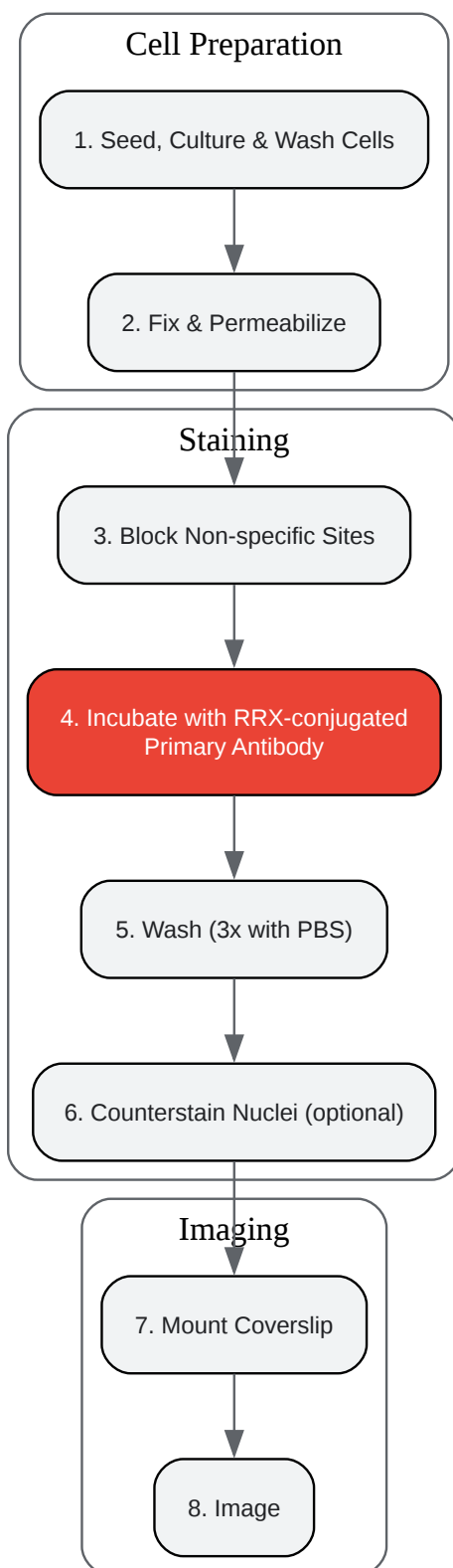
- Cell Preparation: Wash cultured cells on coverslips twice with PBS.
- Fixation: Incubate cells with 4% PFA for 15 minutes at room temperature.
- Washing: Wash three times with PBS for 5 minutes each.
- Permeabilization: If the target antigen is intracellular, incubate with Permeabilization Buffer for 10 minutes.
- Washing: Wash three times with PBS for 5 minutes each.
- Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.

- Washing: Wash three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the RRX-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
- Washing: Wash three times with PBS for 5 minutes each, protected from light.
- Counterstaining (Optional): Incubate with DAPI solution for 5 minutes. Wash twice with PBS.
- Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
- Imaging: Visualize using a fluorescence microscope with appropriate filter sets for RRX (e.g., Excitation: ~570 nm, Emission: ~590 nm).

## Protocol 2: Direct Immunofluorescence

This method uses a primary antibody directly conjugated to **Rhodamine Red-X**, resulting in a shorter, simpler workflow.

Experimental Workflow for Direct Immunofluorescence



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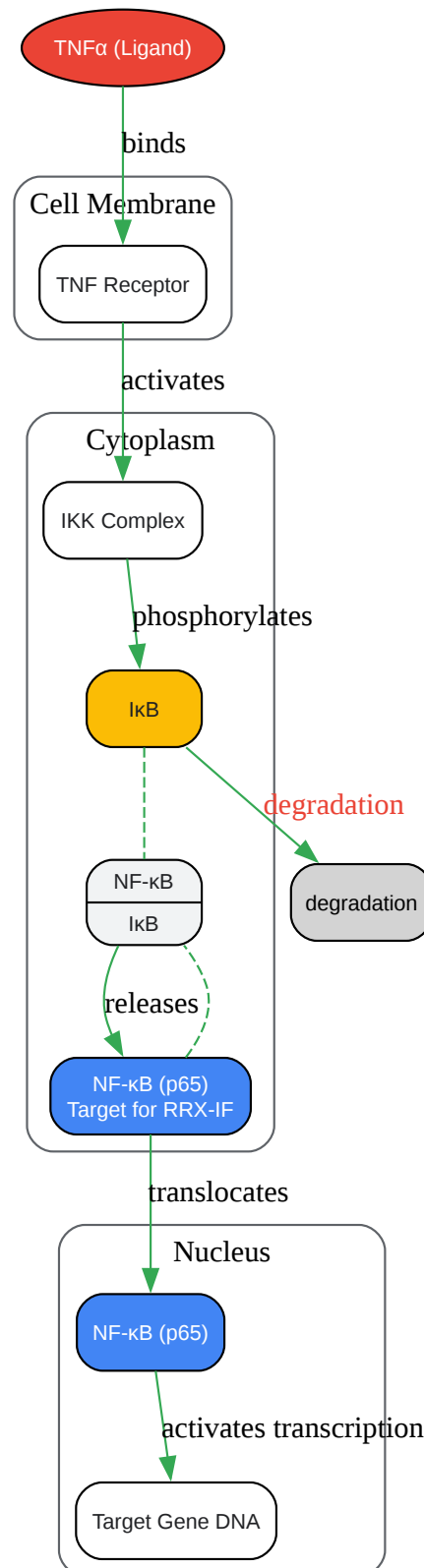
Caption: A streamlined workflow for direct immunofluorescence staining.

Procedure: Follow steps 1-6 of the indirect protocol. For step 7, incubate with the **Rhodamine Red-X**-conjugated primary antibody for 1-2 hours at room temperature, protected from light. Proceed directly to the washing steps (step 10) and subsequent mounting and imaging.

## Application Example: Visualizing a Signaling Pathway

**Rhodamine Red-X** is ideal for tracking changes in protein localization in response to cellular signaling. For example, it can be used to visualize the translocation of a transcription factor from the cytoplasm to the nucleus.

Hypothetical NF- $\kappa$ B Signaling Pathway



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## References

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